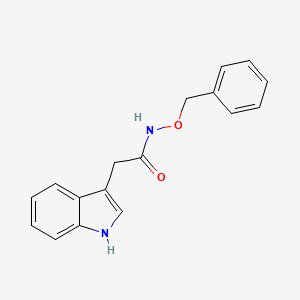

N-Benzyloxy-2-(1H-indol-3-YL)-acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indol-3-yl)-N-phenylmethoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c20-17(19-21-12-13-6-2-1-3-7-13)10-14-11-18-16-9-5-4-8-15(14)16/h1-9,11,18H,10,12H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWZDJMINCACBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CONC(=O)CC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Indole Derivative Chemistry

The indole (B1671886) nucleus, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is considered a "privileged scaffold" in medicinal chemistry. researchgate.netresearchgate.net This designation stems from its widespread presence in both natural and synthetic compounds that exhibit a broad spectrum of biological activities. mdpi.comnih.gov The indole framework is a core component of essential biomolecules, including the amino acid tryptophan and the neurotransmitter serotonin (B10506). mdpi.com Its ability to participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, allows indole-containing molecules to bind effectively to a diverse array of biological targets. researchgate.net

The chemical versatility of the indole ring, particularly at the C3 position, allows for extensive functionalization, leading to the development of numerous therapeutic agents. researchgate.net Drugs like the anti-inflammatory indomethacin, the antihypertensive pindolol, and the anticancer agent vincristine (B1662923) all feature the indole core, highlighting its importance in drug design. researchgate.netnih.gov

N-Benzyloxy-2-(1H-indol-3-YL)-acetamide is an example of a C3-substituted indole. Specifically, it is a derivative of indole-3-acetic acid, a well-known plant hormone (auxin) that plays a critical role in cell division and growth. openmedicinalchemistryjournal.com The modification of indole-3-acetic acid into indole-3-acetamide (B105759) derivatives is a common strategy in medicinal chemistry to generate new chemical entities for investigation. nih.govacs.org

Significance of the Benzyl and Acetamide Moieties in Chemical Biology

The biological and chemical identity of N-Benzyloxy-2-(1H-indol-3-YL)-acetamide is significantly shaped by its non-indole components: the acetamide (B32628) linker and the N-benzyloxy substituent.

The acetamide moiety (-NH-C(=O)-CH₂-) is a fundamental functional group in organic chemistry and is prevalent in biologically active molecules. nih.gov The amide bond is structurally similar to the peptide bond that links amino acids in proteins, making it a key interaction motif in biological systems. wikipedia.org The ability of the amide group's N-H and C=O components to act as hydrogen bond donors and acceptors, respectively, allows acetamide derivatives to form strong and specific interactions with the active sites of enzymes and receptors. patsnap.com N-substituted acetamides, in particular, are a class of compounds that have been explored for their potential to inhibit various enzymes. patsnap.com The inclusion of this group provides a flexible and synthetically accessible linker to connect the core indole (B1671886) scaffold to other functional groups.

The benzyl (B1604629) group (Bn), present here as a benzyloxy substituent (-O-CH₂-C₆H₅), is also a crucial pharmacophore in drug discovery and a common tool in organic synthesis. researchgate.net In chemical synthesis, the benzyl group is frequently used as a protecting group for alcohols and amines due to its general stability to acidic and basic conditions and its susceptibility to removal under specific reductive conditions (e.g., hydrogenolysis). wikipedia.orgchem-station.com In the context of chemical biology, the benzyl group's aromatic ring can engage in π-π stacking and hydrophobic interactions within protein binding pockets. Furthermore, the benzylic position (the -CH₂- carbon adjacent to the benzene (B151609) ring) possesses enhanced reactivity, a property that is relevant in both metabolism and the design of targeted chemical reactions. wikipedia.orgresearchgate.net

Overview of Potential Research Avenues for Indole Acetamide Scaffolds

Strategies for Synthesis of N-Benzyloxy-2-(1H-indol-3-YL)-acetamide and its Structural Analogues

The synthesis of N-benzyloxy-2-(1H-indol-3-yl)-acetamide typically commences from readily available indole precursors. A common starting point is indole-3-acetic acid, which itself can be derived from tryptophan through various biosynthetic pathways. nih.govresearchgate.netnih.govcaymanchem.com The synthesis of the target molecule from indole-3-acetic acid necessitates the formation of an amide bond with O-benzylhydroxylamine. This multi-step approach allows for the systematic construction of the molecule, with each step focusing on a specific bond formation.

A general retrosynthetic analysis reveals that the target compound can be disconnected at the amide bond, leading back to indole-3-acetic acid and O-benzylhydroxylamine. The indole-3-acetic acid unit can be further traced back to simpler starting materials through established indole syntheses like the Fischer indole synthesis. youtube.comnih.gov This synthetic strategy provides a high degree of modularity, allowing for the introduction of various substituents on both the indole ring and the benzyloxy group to generate a library of analogues.

The biosynthesis of indole-3-acetamide often serves as an inspiration for chemical synthesis, where L-tryptophan is converted to indole-3-acetamide (IAM) via the IAM pathway. nih.govresearchgate.netnih.gov This biological process highlights the natural prevalence of the indole-3-acetamide core.

The formation of the acetamide linkage is a critical step in the synthesis of N-benzyloxy-2-(1H-indol-3-yl)-acetamide. This is typically achieved through condensation reactions between indole-3-acetic acid and an appropriate amine, in this case, O-benzylhydroxylamine. nih.gov A variety of coupling reagents can be employed to facilitate this transformation.

One common method involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI), which activates the carboxylic acid group of indole-3-acetic acid to form a reactive acylimidazolide intermediate. nih.govacs.org This intermediate then readily reacts with the amine to furnish the desired amide. nih.govacs.org The reaction is often carried out in an aprotic solvent like acetonitrile, and the addition of a base such as pyridine (B92270) can facilitate the deprotonation of the carboxylic acid. nih.gov

Other condensing agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), are also effective in promoting the formation of the amide bond between indole-3-acetic acid and various amines. researchgate.net These reactions typically proceed at room temperature and provide a direct route to indole-3-acetamide derivatives. researchgate.net The choice of coupling reagent and reaction conditions can be tailored to the specific substrates and desired purity of the final product.

The versatility of condensation reactions allows for the synthesis of a wide array of indole-3-acetamide analogues by simply varying the amine component. nih.govacs.orgresearchgate.net This modularity is a key advantage in the exploration of structure-activity relationships for this class of compounds.

Table 1: Common Coupling Reagents for Acetamide Linkage Formation

| Coupling Reagent | Abbreviation | Typical Reaction Conditions |

| 1,1'-Carbonyldiimidazole | CDI | Acetonitrile, Pyridine, Room Temperature |

| Dicyclohexylcarbodiimide | DCC | Chloroform, Argon atmosphere, Room Temperature |

Nucleophilic substitution reactions play a crucial role in both the construction and modification of the indole-acetamide framework. clockss.orgresearchgate.net While the formation of the acetamide bond itself is a condensation reaction, nucleophilic substitution can be employed to introduce various functional groups onto the indole ring or the side chain.

For instance, the indole nitrogen can act as a nucleophile, participating in reactions that lead to N-substituted derivatives. researchgate.net The reactivity of the indole nucleus towards electrophiles is a well-established principle in indole chemistry. uwindsor.ca Furthermore, the C3 position of the indole ring is particularly susceptible to electrophilic attack, providing a handle for further functionalization.

In the context of N-alkoxyamides, the nitrogen atom itself can be a site for nucleophilic substitution. researchgate.net The presence of an N-alkoxy group can influence the reactivity of the amide, making it susceptible to attack by various nucleophiles. rsc.org This reactivity can be harnessed to introduce diverse substituents at the nitrogen atom, further expanding the chemical space of indole-acetamide analogues.

It is important to note that the conditions for nucleophilic aromatic substitution on the indole ring must be carefully chosen to avoid unwanted side reactions. byjus.com The presence of activating groups can facilitate these reactions, while deactivating groups can hinder them. byjus.com The choice of solvent and temperature can also significantly impact the outcome of the reaction.

Oxidative amidation represents an alternative strategy for the formation of amide bonds, including those found in indole derivatives. nih.govresearchgate.net These methods often involve the use of an oxidizing agent to facilitate the coupling of an amine with a suitable precursor. For example, iodine-promoted oxidative cleavage of indoles can lead to the formation of amide bonds. nih.govresearchgate.net

Tandem aerobic oxidation sequences have also been developed for the synthesis of indole-3-carboxylates, which are closely related to indole-3-acetamides. acs.org These reactions can involve the cross-coupling of amines followed by an intramolecular Mannich reaction and subsequent aerobic oxidation. acs.org Such approaches offer an efficient route to functionalized indole cores from simple starting materials. acs.org

Furthermore, the indole-acetamide scaffold can serve as a precursor for the synthesis of more complex heterocyclic structures through heterocyclization reactions. Oxidative C-H homodimerization and other cyclization strategies can lead to the formation of fused ring systems containing the indole motif. acs.org These transformations open up avenues for the creation of novel and structurally diverse compounds based on the indole-acetamide core.

Benzylation:

The N-benzyloxy group is typically introduced by reacting the corresponding hydroxamic acid with benzyl (B1604629) bromide or a similar benzylating agent in the presence of a base. researchgate.net This reaction proceeds via a standard Williamson ether synthesis-type mechanism. The choice of base and solvent is important to ensure efficient benzylation without promoting side reactions.

Debenzylation:

The removal of the N-benzyl group, or debenzylation, is often a necessary step to unmask the hydroxamic acid functionality or to install a different substituent. Several methods are available for this transformation, each with its own set of advantages and limitations. clockss.orgresearchgate.netscribd.comox.ac.uk

Hydrogenolysis: Catalytic hydrogenolysis using palladium on carbon (Pd/C) is a common and effective method for cleaving benzyl ethers. researchgate.net However, this method may not be suitable for molecules containing other reducible functional groups, such as alkenes or alkynes. researchgate.net

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used to oxidatively remove p-methoxybenzyl (PMB) ethers, a common protecting group for alcohols and indoles. clockss.org

Lewis Acids: Strong Lewis acids such as aluminum chloride (AlCl₃) can also effect debenzylation, but the harsh conditions may not be tolerated by sensitive functional groups. researchgate.net

Base-Promoted Debenzylation: A method utilizing potassium tert-butoxide in DMSO with oxygen has been shown to be effective for the N-debenzylation of a variety of nitrogen-containing heterocycles, including indoles. researchgate.netscribd.com

Table 2: Common Debenzylation Methods

| Method | Reagents | Key Considerations |

| Hydrogenolysis | H₂, Pd/C | Not compatible with reducible functional groups. researchgate.net |

| Oxidative Cleavage | DDQ | Effective for p-methoxybenzyl ethers. clockss.org |

| Lewis Acid Cleavage | AlCl₃ | Harsh conditions, potential for side reactions. researchgate.net |

| Base-Promoted | KOtBu, DMSO, O₂ | Works well for various N-heterocycles. researchgate.netscribd.com |

Chemical Reactivity and Transformations of the Core Structure

The N-benzyloxy-2-(1H-indol-3-yl)-acetamide core structure possesses several reactive sites that can be targeted for further chemical transformations, allowing for the synthesis of a diverse range of derivatives. The reactivity is primarily centered around the indole nucleus, the amide functionality, and the benzyloxy group.

The indole ring is susceptible to electrophilic substitution, primarily at the C3 position if it is unsubstituted, or at other positions depending on the directing effects of existing substituents. The indole nitrogen can also undergo alkylation or acylation under appropriate conditions.

The amide bond, while generally stable, can be hydrolyzed under acidic or basic conditions to regenerate the corresponding carboxylic acid and hydroxylamine. The N-benzyloxy group, as discussed previously, can be cleaved to reveal the hydroxamic acid, which itself is a versatile functional group capable of participating in various reactions, including chelation of metal ions and conversion to other functionalities like nitriles. researchgate.net

Furthermore, the methylene (B1212753) group adjacent to the indole ring can potentially be functionalized through deprotonation followed by reaction with an electrophile, although this may require strong bases. The diverse reactivity of the N-benzyloxy-2-(1H-indol-3-yl)-acetamide core structure makes it a valuable synthon for the construction of more complex molecules with potential applications in medicinal chemistry and materials science.

General Principles of Indole and Acetamide Scaffolds in Bioactivity

The indole nucleus and the acetamide group are considered "privileged structures" in medicinal chemistry, frequently appearing in biologically active compounds and approved drugs. ijpsr.comnih.govrsc.org Their prevalence is due to their ability to interact with a wide range of biological targets through various non-covalent interactions.

The indole scaffold , a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a planar, aromatic system with 10 π-electrons. rjpn.org This structure is a key component in many essential biomolecules, including the amino acid tryptophan and neurotransmitters like serotonin (B10506). nih.govnih.gov The indole ring's nitrogen atom can act as a hydrogen bond donor, a crucial feature for anchoring molecules to target proteins. nih.govresearchgate.net Furthermore, the flat, hydrophobic surface of the indole ring facilitates π-π stacking interactions with aromatic residues in protein binding sites. The C3 position of the indole ring is particularly reactive and susceptible to electrophilic substitution, making it a common point for chemical modification to generate diverse analogues. researchgate.net The versatility of the indole scaffold has led to its incorporation into drugs with a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. rjpn.orgnih.govresearchgate.net

The acetamide scaffold [-NH-C(O)-CH₂-] also plays a significant role in molecular recognition and bioactivity. The amide group within the acetamide linker is a classic hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). This dual capability allows it to form strong and specific hydrogen bonds with amino acid residues in a protein's active site, contributing significantly to binding affinity. nih.gov The acetamide linker also provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation for binding to its target. Modifications to the acetamide linker can influence the molecule's stability, solubility, and pharmacokinetic properties. nih.govwuxiapptec.com

Impact of the Benzyloxy Moiety on Molecular Interactions and Bioactivity

The benzyloxy group (-O-CH₂-C₆H₅) attached to the acetamide nitrogen in N-Benzyloxy-2-(1H-indol-3-YL)-acetamide introduces several key features that significantly influence the molecule's properties. The introduction of this group can increase the molecule's size and lipophilicity, which can affect its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. nih.gov

The benzyl portion of the moiety provides an additional aromatic ring, capable of engaging in π-π stacking or hydrophobic interactions within a binding site. This can lead to enhanced binding affinity and selectivity for a particular target. For instance, in studies of monoamine oxidase (MAO) inhibitors, the addition of a benzyloxy group to the 5-position of an indole ring was found to be critical for shifting selectivity from MAO-A to MAO-B and increasing inhibitory potency. nih.gov This effect was attributed to the benzyloxy group's ability to interact favorably with a hydrophobic environment in the MAO-B active site. nih.gov

Substituent Effects on Biological Activity Profiles of Analogues

The biological activity of N-Benzyloxy-2-(1H-indol-3-YL)-acetamide analogues can be finely tuned by introducing various substituents at different positions on the molecule.

Modifying the indole ring is a common strategy to optimize the biological activity of indole-based compounds. Substitutions on the benzene portion of the indole nucleus can alter the electronic properties and steric profile of the molecule.

Electronic Effects : Introducing electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., halogens, nitro) can modulate the electron density of the indole ring system. This can affect the strength of hydrogen bonds formed by the indole N-H and influence π-π interactions. For example, in the development of certain kinase inhibitors, halogen substitutions on the indole ring have been shown to form specific halogen bonds with the target protein, enhancing potency. Studies on C(3)-alkylated indoles showed that electron-releasing groups on the indole ring were well-tolerated, while strongly electron-withdrawing groups like a nitro group (5-NO₂) could reduce the nucleophilicity of the indole, leading to a loss of activity. acs.org

Steric Effects : The size and position of substituents are critical. Bulky groups can either create favorable van der Waals interactions or cause steric hindrance that prevents the molecule from fitting into the binding site. The position of the substituent matters; for example, a substituent at the 5-position of the indole ring often extends into a solvent-exposed region or a specific sub-pocket of a binding site, whereas a substituent at the 7-position might be more constrained. In one study, a fluorine atom at the 7-position was introduced to improve drug-like properties and create a new hydrogen bond, enhancing binding affinity. researchgate.net

| Indole Ring Position | Substituent Type | General Impact on Activity | Reference |

| 5-Position | Electron-donating (e.g., -OCH₃) | Can increase MAO-B selectivity and potency | nih.gov |

| 5-Position | Electron-withdrawing (e.g., -NO₂) | May decrease nucleophilicity and abolish activity | acs.org |

| 5- or 6-Position | Halides (e.g., -F, -Cl, -Br) | Generally well-tolerated; can be used for further modification | acs.org |

| 7-Position | Halogen (e.g., -F) | Can improve binding affinity via new hydrogen bonds | researchgate.net |

The acetamide linker connects the indole pharmacophore to the N-benzyloxy group and is not merely a passive spacer. Its structure and chemical nature are vital for correct positioning within the target's active site. Modifications to this linker can impact stability, flexibility, and direct interactions with the target.

In drug-conjugate research, the linker's design is critical for efficacy. wuxiapptec.com For instance, peptide-based linkers, such as those containing valine-alanine or valine-citrulline, have been shown to possess greater serum stability compared to linkers with charged side chains like lysine (B10760008) or arginine. nih.govresearchgate.net While N-Benzyloxy-2-(1H-indol-3-YL)-acetamide is not a drug conjugate in the traditional sense, the principles of linker stability and cleavage can be relevant. The stability of the amide bond itself can be influenced by adjacent atoms. Introducing substituents on the carbon between the indole and the carbonyl group could introduce steric hindrance, restricting bond rotation and locking the molecule into a more rigid, and potentially more active, conformation. Such modifications can fine-tune the distance and geometric relationship between the indole and benzyloxy moieties, which is often critical for optimal binding.

The terminal group, in this case, the phenyl ring of the benzyloxy moiety, plays a crucial role in anchoring the molecule within the binding pocket. Modifications to this terminal aryl group, or its replacement with alkyl groups, can have profound effects on pharmacological activity.

In SAR studies of anticonvulsants, it was found that the terminal benzylamide site could accommodate non-bulky, hydrophobic groups while retaining significant activity. nih.gov This suggests that a hydrophobic pocket is a key interaction site for this part of the molecule.

Aryl Substitutions : Adding substituents to the phenyl ring of the benzyloxy group can enhance binding. Electron-donating groups (like methoxy) or electron-withdrawing groups (like halogens) can alter the electronic nature of the ring and create new contact points. For example, a p-methoxybenzyl group can be more readily cleaved by certain oxidants than an unsubstituted benzyl group, a property that can be exploited in drug design. organic-chemistry.org

Alkyl Replacements : Replacing the terminal aryl group with various alkyl groups (e.g., methyl, ethyl, propyl) allows for probing the size and nature of the hydrophobic pocket. SAR studies on related acetamide anticonvulsants showed that replacing the benzyl group with smaller alkyl groups or introducing unsaturated groups (like allyl) could modulate activity, indicating that both size and hydrophobicity are important factors. nih.gov

| Terminal Group Modification | Example Substituent | Potential Effect | Reference |

| Phenyl Ring Substitution | p-methoxy | Alters electronic properties; may improve binding or affect metabolism | organic-chemistry.org |

| Phenyl Ring Substitution | Halogens | Can form specific interactions (halogen bonds) with the target | researchgate.net |

| Aryl to Alkyl Replacement | Ethyl, Propyl | Probes the size and hydrophobicity of the binding pocket | nih.gov |

| Introduction of Unsaturation | Allyl group | Can offset activity loss from larger groups and introduce new interactions | nih.gov |

Conformational Analysis and Stereochemical Considerations in SAR

The three-dimensional arrangement of atoms (stereochemistry) and the molecule's ability to rotate around single bonds (conformation) are fundamental to its biological function. washington.eduwindows.net

If a chiral center is introduced into the molecule, for example by adding a substituent to the methylene carbon of the acetamide linker, then two enantiomers (non-superimposable mirror images) will exist. These enantiomers can have vastly different biological activities. For instance, the anticonvulsant drug Lacosamide ((R)-N-benzyl-2-acetamido-3-methoxypropionamide) shows stereospecific activity, with the (R)-enantiomer being significantly more potent than the (S)-enantiomer. nih.gov This highlights that the precise 3D arrangement of the functional groups is critical for interaction with its biological target. Therefore, any SAR study of analogues must consider the stereochemical outcomes of the synthesis and evaluate the activity of individual stereoisomers. wiley.com

Mechanistic Investigations of Biological Activities of N Benzyloxy 2 1h Indol 3 Yl Acetamide Analogues Preclinical Focus

Enzyme Inhibition Mechanisms

The indole-3-acetamide (B105759) scaffold is a privileged structure in medicinal chemistry, forming the basis for a variety of enzyme inhibitors. The subsequent subsections explore the inhibitory potential of analogues against several key enzymes.

The viral RNA-dependent RNA polymerase (RdRp) is a crucial enzyme for the replication of many RNA viruses, making it a prime target for antiviral drug development. nih.govgoogle.com While direct evidence for N-Benzyloxy-2-(1H-indol-3-YL)-acetamide is unavailable, studies on structurally related indole (B1671886) derivatives suggest potential interactions with this enzyme.

Research into 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides has identified them as inhibitors of the SARS-CoV-2 RdRp. nih.gov These compounds are hypothesized to target the RdRp of various RNA viruses, including respiratory syncytial virus (RSV) and influenza A virus. nih.gov A library of 103 of these thio-acetamide derivatives was screened, with the most promising candidate, compound 6-72-2a, exhibiting an EC50 value of 1.41 μM against SARS-CoV-2 RdRp. nih.gov Another study on 2-((1H-indol-3-yl)thio/sulfinyl)-N-pheny acetamide (B32628) derivatives showed that one analogue, 1-HB-63, acted at the stage of RSV genome replication/transcription, a process mediated by RdRp. nih.gov

It is important to note that these active analogues possess a thioether or sulfinyl linkage at the 2-position of the indole ring, a feature absent in N-Benzyloxy-2-(1H-indol-3-YL)-acetamide. This structural difference is significant and would likely impact the compound's interaction with the RdRp active site.

Table 1: SARS-CoV-2 RdRp Inhibition by Analogue Compound

| Compound | EC50 (μM) |

|---|---|

| 6-72-2a | 1.41 |

Data sourced from a study on 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides. nih.gov

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for neurological disorders. nih.govnih.gov The indole structure is a recognized pharmacophore for MAO inhibitors. nih.govnih.gov

Studies on benzyloxy-indolyl methylamines have highlighted the importance of the benzyloxy group's position for selective MAO-B inhibition. nih.govnih.gov Specifically, a benzyloxy group at the 5-position of the indole ring, with a side chain at the 2-position, was found to be critical for high MAO-B selectivity. nih.gov One such analogue, N-(2-propynyl)-2-(5-benzyloxyindol)methylamine (FA-73), was identified as a potent and selective irreversible inhibitor of MAO-B. nih.gov The selectivity of FA-73 for MAO-B over MAO-A was demonstrated by its Ki values. nih.govnih.gov

The position of the side chain on the indole ring also significantly influences activity. When the side chain is moved from the 2-position to the 3-position of the indole ring, the selectivity and affinity for MAO-B change. nih.gov In N-Benzyloxy-2-(1H-indol-3-YL)-acetamide, the benzyloxy group is part of the acetamide side chain at the 3-position, a different structural arrangement from the potent MAO-B inhibitors identified. This suggests that its MAO inhibitory profile, if any, would differ significantly from that of the 5-benzyloxy-2-indolyl methylamines.

Table 2: MAO Inhibition Data for Analogue FA-73

| Enzyme | Ki (nM) |

|---|---|

| MAO-A | 800 ± 60 |

| MAO-B | 0.75 ± 0.15 |

Data for N-(2-propynyl)-2-(5-benzyloxyindol)methylamine (FA-73). nih.govnih.gov

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy. nih.gov Several indole-based molecules have been investigated as HDAC inhibitors.

Indole-3-butyric acid, a plant growth hormone, has been used as a scaffold for the development of HDAC inhibitors. By incorporating a hydroxamic acid group, a known zinc-binding motif present in many HDAC inhibitors, researchers developed N-hydroxy-4-(1H-indol-3-yl)butanamide (IBHA). nih.gov This compound exhibited potent inhibitory activity against HDAC2 and HDAC3. nih.gov Further studies on indole-3-butyric acid derivatives have led to the discovery of molecules with nanomolar inhibitory concentrations against various HDAC isoforms. nih.gov

N-Benzyloxy-2-(1H-indol-3-YL)-acetamide contains an acetamide side chain, which differs from the hydroxamic acid moiety typically required for potent HDAC inhibition. However, the indole core itself is a key feature of these active compounds. The potential for N-Benzyloxy-2-(1H-indol-3-YL)-acetamide to inhibit HDACs would likely depend on whether the N-benzyloxy-acetamide group can effectively interact with the active site of the enzyme, a possibility that would require specific preclinical testing.

Table 3: HDAC Inhibition by Analogue IBHA

| Enzyme | IC50 (µM) |

|---|---|

| HDAC2 | 0.32 ± 0.02 |

| HDAC3 | 0.14 ± 0.01 |

Data for N-hydroxy-4-(1H-indol-3-yl)butanamide (IBHA). nih.gov

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, can drive the growth of various cancers. nih.govnih.gov Inhibition of EGFR tyrosine kinase is a key therapeutic approach in oncology. nih.govnih.gov

Several indole derivatives have been explored as EGFR inhibitors. For instance, erlotinib, a potent EGFR tyrosine kinase inhibitor, has been shown to reduce the severity of collagen-induced arthritis in mouse models by targeting synovial fibroblasts, endothelial cells, and osteoclasts. nih.gov Other studies have investigated various classes of tyrosine kinase inhibitors, demonstrating their ability to inhibit EGF-induced phenotypic changes in cells overexpressing EGFR. nih.gov

While there are no direct studies on the EGFR TK inhibitory activity of N-Benzyloxy-2-(1H-indol-3-YL)-acetamide, the indole nucleus is a common feature in some EGFR inhibitors. The specific substitutions on the indole ring and the nature of the side chain are critical for potent inhibition. The N-benzyloxy-acetamide side chain would need to be evaluated for its ability to fit into the ATP-binding pocket of the EGFR kinase domain to determine its potential as an inhibitor.

The interaction of small molecules with cellular receptors is a fundamental mechanism of drug action. The indole structure is a well-known pharmacophore for interacting with various receptors, particularly those for neurotransmitters.

Serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors are a major family of G protein-coupled receptors that are targets for drugs treating a wide range of psychiatric and neurological disorders. nih.govresearchgate.net The indoleamine structure of serotonin itself makes indole derivatives prime candidates for interacting with these receptors.

Indole derivatives have been extensively studied as ligands for various serotonin receptor subtypes. nih.gov For example, indole-based compounds have been designed as potent and selective ligands for the serotonin transporter (SERT) and various 5-HT receptors. nih.gov The nature and position of substituents on the indole ring and the composition of the side chain are crucial for determining the affinity and selectivity for different serotonin receptor subtypes. nih.gov For instance, in a series of indolylpropyl-piperazine derivatives, a fluorine atom at the C-5 position of the indole ring was found to enhance SERT affinity. nih.gov

N-Benzyloxy-2-(1H-indol-3-YL)-acetamide, with its acetamide side chain at the 3-position of the indole ring, is structurally related to tryptamines. The N-benzyloxy group is a bulky substituent that would significantly influence the compound's ability to bind to serotonin receptors. Preclinical studies would be necessary to determine its binding profile and whether it acts as an agonist or antagonist at any of the 5-HT receptor subtypes.

Receptor Modulation and Agonism/Antagonism

General Receptor Binding Profiles

The precise receptor binding profile for N-Benzyloxy-2-(1H-indol-3-YL)-acetamide is not extensively detailed in publicly available research. However, studies on analogous indole-based structures provide insights into their potential molecular interactions. For instance, certain indole derivatives have been investigated for their ability to bind to various receptors, influencing a range of biological outcomes. The binding affinity and specificity are largely dictated by the nature and position of substituents on the indole ring and the acetamide side chain.

Cellular Pathway Modulation

Inhibition of Tubulin Polymerization and Microtubule Dynamics

Analogues of N-Benzyloxy-2-(1H-indol-3-YL)-acetamide have demonstrated significant activity as inhibitors of tubulin polymerization, a critical process for cell division and maintenance of cell structure. Microtubules, dynamic polymers of α- and β-tubulin, are key components of the cytoskeleton and the mitotic spindle. Their disruption can lead to cell cycle arrest and apoptosis, making them an important target in cancer therapy.

One notable analogue, 2-(5-(benzyloxy)-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide , has been identified as a microtubule destabilizing agent. The mechanism of action for this compound involves its binding to the colchicine (B1669291) binding site on β-tubulin. This interaction prevents the polymerization of tubulin into microtubules, thereby disrupting microtubule dynamics, which is essential for cell division. This leads to mitotic arrest and subsequent programmed cell death in cancer cells.

Another related compound, MPT0B169 (2-dimethylamino-N-[1-(4-methoxy-benzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-acetamide) , also functions as a tubulin inhibitor. nih.gov It has been shown to prevent the assembly of tubulin by binding to the colchicine-binding site and to induce tubulin depolymerization in vivo. nih.gov This activity leads to a G2/M phase cell cycle arrest in cancer cells. nih.gov

The structural similarities between these compounds and N-Benzyloxy-2-(1H-indol-3-YL)-acetamide, particularly the indole-acetamide core, suggest a potential for similar biological activity. The table below summarizes the tubulin polymerization inhibitory activity of some indole-acetamide analogues.

| Compound/Analogue | Mechanism of Action | Cellular Effect |

| 2-(5-(benzyloxy)-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide | Binds to the colchicine binding site on tubulin, leading to microtubule destabilization. | Induces mitotic arrest and apoptosis in cancer cells. |

| MPT0B169 | Prevents tubulin assembly by binding to the colchicine-binding site and induces tubulin depolymerization. nih.gov | Inhibits the growth of various cancer cell lines and causes G2/M cell cycle arrest. nih.gov |

Inhibition of Cancer Cell Migration

The inhibition of cancer cell migration is a crucial aspect of anticancer therapy, as it can prevent the spread of tumors to distant organs (metastasis). The cytoskeleton, particularly the microtubule network, plays a vital role in cell motility. By disrupting microtubule dynamics, tubulin inhibitors can effectively impede cancer cell migration.

Glioma-Associated Oncogene Homolog 1 (Gli1)-Mediated Transcription Inhibition

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in the development and progression of several cancers. nih.gov The final step in this pathway is the activation of the Gli family of zinc-finger transcription factors, including Gli1, which drives the expression of genes involved in cell proliferation, survival, and differentiation. nih.govmdpi.com

Small-molecule antagonists that target Gli-mediated transcription represent a promising therapeutic strategy, particularly in cancers where the pathway is activated downstream of the Smoothened (Smo) receptor. nih.gov While there is no direct evidence linking N-Benzyloxy-2-(1H-indol-3-YL)-acetamide to the inhibition of Gli1, the search for Gli antagonists has identified various chemical scaffolds. nih.gov For instance, a cellular screen identified two molecules, GANT58 and GANT61 , that selectively inhibit Gli-mediated gene transactivation. nih.gov These inhibitors were found to act in the nucleus to block Gli function, with one interfering with Gli1 DNA binding. nih.gov The development of inhibitors targeting Gli transcription factors is an active area of research, and the indole scaffold could potentially be explored for this purpose. unisi.itnih.gov

Antioxidant Mechanisms and Radical Scavenging Properties

Reactive oxygen species (ROS) are highly reactive molecules that can damage cells by oxidizing DNA, proteins, and lipids. Antioxidants are substances that can neutralize these harmful molecules. The indole nucleus is known to possess antioxidant properties due to its electron-rich nature, which allows it to donate electrons to scavenge free radicals.

A series of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives were synthesized and evaluated for their antioxidant activity. nih.gov These compounds were tested using the ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging methods. nih.gov Several of these analogues demonstrated considerable antioxidant activity, with some showing effects comparable to standard antioxidants. nih.gov The presence of halogen substituents on the phenyl ring was found to enhance the antioxidant potential. nih.gov

Similarly, a study on N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides also reported significant antioxidant activity. nih.gov These findings suggest that the indole-acetamide scaffold present in N-Benzyloxy-2-(1H-indol-3-YL)-acetamide could contribute to antioxidant and radical scavenging properties.

The table below presents the antioxidant activity of some indole-acetamide analogues.

| Compound Series | Assay Method | Key Findings |

| N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives | FRAP, DPPH | Several analogues showed considerable antioxidant activity, with halogenated derivatives being particularly potent. nih.gov |

| N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides | DPPH, ABTS | Showed significant radical scavenging activity. nih.gov |

Antiviral Mechanisms, e.g., HIV-1 Reverse Transcriptase Inhibition

The human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT) is a key enzyme in the viral life cycle, responsible for converting the viral RNA genome into DNA. It is a major target for antiretroviral drugs. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of drugs that bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its activity. nih.govmdpi.comresearchgate.net

While there are no specific studies on the inhibition of HIV-1 RT by N-Benzyloxy-2-(1H-indol-3-YL)-acetamide, research on structurally related compounds suggests that the indole scaffold can be a basis for the development of NNRTIs. For example, N-{2-[4-(Aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide (NAPETA) was identified as an inhibitor of the DNA polymerase activity of HIV-1 RT. nih.gov Its mechanism was determined to be noncompetitive, and it was also effective against a known drug-resistant mutant of HIV-1 RT. nih.gov

The alkenyldiarylmethanes (ADAMs), which share some structural similarities with N-Benzyloxy-2-(1H-indol-3-YL)-acetamide, were also initially developed as NNRTIs. This indicates that the broader chemical space around indole-based acetamides has been explored for anti-HIV activity.

Other Pharmacological Mechanisms (e.g., Anticonvulsant, Antihistaminic, Antagonistic activities)

While the primary focus of many studies on indole-3-acetamide derivatives has been on other therapeutic areas, investigations into their potential anticonvulsant, antihistaminic, and other antagonistic activities have been undertaken for certain analogues. The following subsections detail the available preclinical findings in these areas.

Anticonvulsant Activities

The indole nucleus is a recognized pharmacophore in the development of anticonvulsant agents. researchgate.net Consequently, various derivatives of indole-3-acetamide have been synthesized and evaluated for their efficacy in preclinical models of epilepsy. These studies primarily utilize the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models to identify potential anticonvulsant candidates.

A series of novel 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides, which are structurally related to N-substituted acetamides, were synthesized and assessed for their anticonvulsant properties. mdpi.com The most active compound from this series, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, demonstrated significant anticonvulsant activity in both the MES and 6 Hz seizure tests, with ED50 values that were more favorable than the reference drug, valproic acid. mdpi.com Specifically, this compound provided 100% protection in the MES test. mdpi.com The probable mechanism of action for this promising analogue is believed to involve interaction with neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.com

In another study, a series of indole derivatives were synthesized from 2-phenyl-1H-indole with the aim of discovering new anticonvulsant agents. pharmacophorejournal.com The synthesized compounds were tested in both MES and scPTZ animal models. Several of these derivatives showed appreciable activity against both models. pharmacophorejournal.com Notably, compounds 5 and 6 from this series were found to be active against the MES test at a dose of 100 mg/kg at both 0.5-hour and 4-hour intervals. pharmacophorejournal.com Compound 6 also exhibited good protection in the scPTZ model at 100 mg/kg at the 0.5-hour mark. pharmacophorejournal.com

Furthermore, research into new thiazolidones and thiotriazole-indoles has also yielded compounds with anticonvulsant potential. researchgate.net In a screening of these derivatives, compounds ITH-3 and ITE-4 showed significant activity at a dose of 10 mg/kg. researchgate.net

The design of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives as analogues of active anticonvulsant pyrrolidine-2,5-diones led to the identification of several compounds with activity exclusively in the MES seizure model. nih.gov The anticonvulsant activity was found to be closely linked to the nature of the substituent at the 3-position of the anilide moiety. nih.gov For instance, N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide was effective in the MES test at 0.5 hours at a dose of 100 mg/kg. nih.gov

The table below summarizes the anticonvulsant activity of selected indole-acetamide analogues from various studies.

| Compound/Analogue | Test Model | Dose | Activity/Efficacy | Reference |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) | MES test | - | ED50: 68.30 mg/kg; 100% protection | mdpi.com |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) | 6 Hz test (32 mA) | - | ED50: 28.20 mg/kg; 75% protection | mdpi.com |

| Indole derivative (5) | MES test | 100 mg/kg | Active at 0.5h & 4h | pharmacophorejournal.com |

| Indole derivative (6) | MES test | 100 mg/kg | Active at 0.5h & 4h | pharmacophorejournal.com |

| Indole derivative (6) | scPTZ test | 100 mg/kg | Good protection at 0.5h | pharmacophorejournal.com |

| ITH-3 | Not specified | 10 mg/kg | Significant activity (p<0.001) | researchgate.net |

| ITE-4 | Not specified | 10 mg/kg | Significant activity (p<0.001) | researchgate.net |

| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide (12) | MES test | 100 mg/kg | Effective at 0.5h | nih.gov |

| N-(3-chlorophenyl)-2-morpholino-acetamide (13) | MES test | 100 mg/kg (at 0.5h), 300 mg/kg (at 4h) | Protection at both time points | nih.gov |

Antihistaminic and Other Antagonistic Activities

Based on the conducted literature search, no specific preclinical studies focusing on the antihistaminic or other antagonistic activities (such as adrenergic, cholinergic, or serotonergic receptor antagonism) of N-Benzyloxy-2-(1H-indol-3-YL)-acetamide or its close structural analogues were identified. The current body of research on this specific scaffold and its derivatives appears to be more concentrated on other pharmacological properties like anticonvulsant, anti-inflammatory, and antimicrobial activities. researchgate.netresearchgate.net

Computational Chemistry and Cheminformatics in Research on N Benzyloxy 2 1h Indol 3 Yl Acetamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-Benzyloxy-2-(1H-indol-3-YL)-acetamide, docking simulations are instrumental in identifying potential biological targets and understanding the specifics of its binding.

Detailed research findings from studies on structurally similar indole-acetamide derivatives suggest that this class of compounds can interact with a variety of protein targets. For instance, derivatives of acetamide (B32628) have been investigated as inhibitors of enzymes like monoamine oxidase (MAO) and as ligands for various receptors. researchgate.net Molecular docking studies on novel acetamide derivatives as potential MAO-A inhibitors revealed that specific substitutions on the acetamide scaffold could lead to high binding affinities. researchgate.net One study showed a phenyl sulphanyl derivative with a chlorobenzyl amino moiety exhibiting a strong binding energy of -8.3 kcal/mol to MAO-A. researchgate.net

For N-Benzyloxy-2-(1H-indol-3-YL)-acetamide, a typical molecular docking workflow would involve:

Preparation of the Ligand: The 3D structure of N-Benzyloxy-2-(1H-indol-3-YL)-acetamide is generated and energy-minimized.

Preparation of the Receptor: A protein target's crystal structure is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added.

Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a force field.

The results of such simulations can highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. For example, the indole (B1671886) ring of N-Benzyloxy-2-(1H-indol-3-YL)-acetamide could form pi-stacking interactions with aromatic residues like tyrosine or phenylalanine in a binding pocket, while the acetamide group could act as a hydrogen bond donor or acceptor.

Below is an illustrative data table of potential docking results for N-Benzyloxy-2-(1H-indol-3-YL)-acetamide against a hypothetical protein target, based on common outputs from docking software.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Hypothetical Kinase A | -8.5 | PHE 123, LEU 45 | Pi-Stacking, Hydrophobic |

| Hypothetical Receptor B | -7.9 | SER 78, ASN 90 | Hydrogen Bond |

| Hypothetical Enzyme C | -9.2 | TYR 210, TRP 150 | Pi-Stacking, Hydrogen Bond |

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-Benzyloxy-2-(1H-indol-3-YL)-acetamide, DFT calculations can provide valuable information about its geometry, electronic properties, and chemical reactivity.

DFT studies on related acetamide and indole derivatives have been used to calculate various molecular properties. nih.govjmchemsci.com These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

The application of DFT to N-Benzyloxy-2-(1H-indol-3-YL)-acetamide would allow for the prediction of:

Optimized Molecular Geometry: The most stable 3D conformation of the molecule.

Molecular Electrostatic Potential (MEP): This map reveals the electron density distribution and helps identify regions prone to electrophilic and nucleophilic attack.

A hypothetical table of DFT-calculated properties for N-Benzyloxy-2-(1H-indol-3-YL)-acetamide is presented below.

| Property | Calculated Value | Interpretation |

| HOMO Energy | -6.2 eV | Region of electron donation |

| LUMO Energy | -1.5 eV | Region of electron acceptance |

| HOMO-LUMO Gap | 4.7 eV | Indicates moderate kinetic stability |

| Dipole Moment | 3.5 D | Reflects the molecule's polarity |

| Chemical Hardness | 2.35 eV | Measure of resistance to change in electron distribution |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds.

For a series of derivatives of N-Benzyloxy-2-(1H-indol-3-YL)-acetamide, a QSAR study would involve:

Data Set Preparation: A set of molecules with known biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A large number of molecular descriptors (e.g., constitutional, topological, electronic) are calculated for each molecule.

Model Development: Statistical methods like Multiple Linear Regression (MLR) are used to build a mathematical model that correlates a subset of descriptors with the observed activity. kg.ac.rs

Model Validation: The predictive power of the model is assessed using techniques like leave-one-out cross-validation and external validation. kg.ac.rs

A QSAR study on anticonvulsant benzylacetamide derivatives demonstrated the importance of 2D and 3D descriptors in developing a predictive model with high statistical quality. kg.ac.rs This suggests that the spatial arrangement and electronic features of N-Benzyloxy-2-(1H-indol-3-YL)-acetamide and its analogs would be critical for their biological activity.

An example of a hypothetical QSAR model for a series of N-Benzyloxy-2-(1H-indol-3-YL)-acetamide derivatives is shown below.

Hypothetical QSAR Model: pIC50 = 0.5 * (LogP) - 0.2 * (Molecular Weight) + 1.5 * (Hydrogen Bond Donors) + 2.1

| Statistical Parameter | Value | Interpretation |

| R² (Correlation Coefficient) | 0.85 | 85% of the variance in activity is explained by the model |

| Q² (Cross-validation R²) | 0.75 | Good predictive ability |

| F-statistic | 45.6 | Statistically significant model |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. For N-Benzyloxy-2-(1H-indol-3-YL)-acetamide, MD simulations can provide insights into its conformational flexibility and the stability of its interactions with a biological target.

When applied to a ligand-protein complex, MD simulations can reveal:

Binding Stability: Whether the ligand remains stably bound in the active site over the simulation time.

Conformational Changes: How the ligand and protein adapt to each other upon binding.

Key Interactions: The persistence of specific hydrogen bonds or other interactions throughout the simulation.

Research on other complex molecules has shown that MD simulations are crucial for validating docking results and understanding the dynamic nature of ligand-receptor binding. mdpi.com For N-Benzyloxy-2-(1H-indol-3-YL)-acetamide, an MD simulation of its complex with a target protein would provide a more realistic picture of the binding event than static docking alone.

A table summarizing potential findings from an MD simulation is provided below.

| Simulation Metric | Result | Interpretation |

| Root Mean Square Deviation (RMSD) of Ligand | < 2 Å | The ligand remains in a stable conformation in the binding site |

| Root Mean Square Fluctuation (RMSF) of Protein Residues | Low in binding site | The binding site residues are stabilized by the ligand |

| Number of Hydrogen Bonds | Consistently 2-3 | Indicates stable hydrogen bonding interactions |

Cheminformatics Approaches for Virtual Screening and Derivative Design

Cheminformatics combines computational methods with chemical information to support drug discovery. For N-Benzyloxy-2-(1H-indol-3-YL)-acetamide, cheminformatics approaches are valuable for identifying new, potentially more active derivatives.

Virtual Screening: This technique involves computationally screening large libraries of compounds to identify those that are most likely to bind to a target of interest. Starting with N-Benzyloxy-2-(1H-indol-3-YL)-acetamide as a lead compound, a similarity search or pharmacophore-based screening could be performed on chemical databases to find commercially available or synthetically accessible analogs with a higher predicted activity. nih.gov

Derivative Design: Based on the insights from molecular docking, DFT, and QSAR studies, new derivatives of N-Benzyloxy-2-(1H-indol-3-YL)-acetamide can be designed in silico. For example, if a QSAR model suggests that higher lipophilicity is beneficial for activity, modifications can be made to the parent structure to increase this property. These designed derivatives can then be evaluated using the computational methods described above before being synthesized and tested in the lab, saving time and resources.

An example of a workflow for derivative design is shown in the table below.

| Design Step | Rationale | Proposed Modification | Predicted Outcome |

| 1. Analyze Docking Pose | A specific pocket in the binding site is unoccupied. | Add a chloro group to the benzyl (B1604629) ring. | Increased binding affinity due to hydrophobic interactions. |

| 2. Apply QSAR Insights | The model indicates a positive correlation with hydrogen bond donors. | Replace the benzyloxy group with a hydroxy group. | Potentially increased activity, but may affect other properties. |

| 3. Optimize Electronic Properties | DFT suggests a particular region is susceptible to metabolism. | Introduce an electron-withdrawing group to stabilize that region. | Improved metabolic stability. |

Analytical and Spectroscopic Characterization Techniques for N Benzyloxy 2 1h Indol 3 Yl Acetamide and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of N-Benzyloxy-2-(1H-indol-3-YL)-acetamide. The combination of proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy allows for a complete assignment of the carbon-hydrogen framework.

In the ¹H-NMR spectrum, distinct signals corresponding to each type of proton are observed. The indole (B1671886) NH proton typically appears as a broad singlet at a downfield chemical shift. The protons on the indole and phenyl rings resonate in the aromatic region (approximately 7.0-8.0 ppm). The two sets of methylene (B1212753) (CH₂) protons—one from the acetamide (B32628) backbone and one from the benzyloxy group—exhibit characteristic signals in the aliphatic region. Analysis of coupling patterns and integration values helps to confirm the connectivity of the protons.

The ¹³C-NMR spectrum provides complementary data on the carbon skeleton. nih.govmdpi.com The carbonyl carbon of the amide functional group is readily identifiable by its significant downfield shift (typically >165 ppm). rsc.org Carbons within the aromatic indole and phenyl rings appear between 110 and 140 ppm. The methylene carbons of the acetamide and benzyloxy groups are found in the more upfield region of the spectrum. rsc.org The comprehensive data from both ¹H and ¹³C-NMR are critical for the unambiguous structural confirmation of indole derivatives. mdpi.com

Table 1. Representative ¹H and ¹³C NMR Chemical Shift Data for Indole Acetamide Analogues

| Atom Type | Exemplary ¹H-NMR Shift (δ, ppm) | Exemplary ¹³C-NMR Shift (δ, ppm) |

|---|---|---|

| Indole NH | 10.5 - 11.5 (br s) | - |

| Aromatic CH (Indole, Phenyl) | 7.0 - 8.0 (m) | 110 - 140 |

| O-CH₂ (Benzyloxy) | 4.9 - 5.2 (s) | 70 - 78 |

| N-CH₂ (Acetamide) | 3.6 - 3.9 (s) | 30 - 40 |

| C=O (Amide) | - | 168 - 173 |

Note: Data are generalized from various indole and acetamide analogues. nih.govrsc.orgrsc.org Exact values are dependent on the solvent and specific molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of N-Benzyloxy-2-(1H-indol-3-YL)-acetamide and to gain structural insights through its fragmentation pattern. High-resolution mass spectrometry (HRMS) can precisely determine the mass of the molecular ion, which allows for the confirmation of the compound's elemental formula (C₁₇H₁₆N₂O₂).

Upon ionization, the molecule fragments in a predictable manner, providing evidence for its structure. Common fragmentation pathways for amides and ethers include alpha-cleavage and cleavage of the C-O and C-N bonds. libretexts.org For N-Benzyloxy-2-(1H-indol-3-YL)-acetamide, key fragment ions would be expected from the cleavage of the benzylic ether bond, yielding a tropylium (B1234903) ion (m/z 91) or a benzyloxy cation (m/z 107), and cleavage of the amide bond. semanticscholar.org The indole-containing fragment is also a significant indicator in the mass spectrum. researchgate.net

Table 2. Expected Key Ions in the Mass Spectrum of N-Benzyloxy-2-(1H-indol-3-YL)-acetamide

| Ion | Description | Expected m/z |

|---|---|---|

| [M+H]⁺ | Protonated Molecular Ion | 281 |

| [M+Na]⁺ | Sodium Adduct | 303 |

| C₉H₈NO⁺ | Indol-3-yl-acetyl fragment | 158 |

| C₈H₈N⁺ | Indol-3-ylmethyl fragment | 130 |

| C₇H₇⁺ | Tropylium ion | 91 |

Note: The molecular weight of the parent compound is 280.32 g/mol. sigmaaldrich.comchemicalbook.com The m/z values represent the nominal mass of common fragments observed in related structures. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the various functional groups within N-Benzyloxy-2-(1H-indol-3-YL)-acetamide by measuring the absorption of infrared radiation. walshmedicalmedia.com Each functional group has a characteristic vibrational frequency.

The FT-IR spectrum of this compound would be expected to show a distinct, strong absorption band for the amide carbonyl (C=O) stretch, typically found in the region of 1650-1680 cm⁻¹. researchgate.net The N-H stretching vibrations of the indole and amide groups would appear as bands in the 3200-3500 cm⁻¹ range. libretexts.org Aromatic C-H stretching from the two rings would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene groups would be seen just below 3000 cm⁻¹. Other significant peaks include the C-O-C stretching of the ether linkage and the C=C stretching vibrations of the aromatic rings. instanano.comnih.gov

Table 3. Characteristic FT-IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Indole & Amide) | Stretch | 3200 - 3500 (broad to medium) |

| C-H (Aromatic) | Stretch | 3000 - 3100 (medium) |

| C-H (Aliphatic) | Stretch | 2850 - 3000 (medium) |

| C=O (Amide I) | Stretch | 1650 - 1680 (strong, sharp) |

| C=C (Aromatic) | Stretch | 1450 - 1600 (variable) |

| N-H (Amide II) | Bend | 1510 - 1550 (medium) |

| C-O (Ether) | Stretch | 1050 - 1150 (strong) |

Note: Values are based on standard FT-IR correlation tables and data from analogous compounds. researchgate.netlibretexts.orginstanano.comconicet.gov.ar

X-ray Diffraction (XRD) for Crystal Structure Elucidation and Solid-State Conformation

The crystal structure of N-Benzyloxy-2-(1H-indol-3-YL)-acetamide would reveal the planarity of the indole ring system and the specific orientation of the benzyloxy and acetamide side chains. Furthermore, XRD analysis elucidates the intermolecular forces, such as hydrogen bonding and π-stacking interactions, that govern the crystal packing. mdpi.com For instance, hydrogen bonds involving the amide and indole N-H donors and the carbonyl oxygen acceptor would be clearly identified. conicet.gov.ar Though a crystal structure for the title compound is not publicly available, structures for highly related indole derivatives have been determined, demonstrating the utility of XRD in this chemical class. mdpi.commdpi.comnih.govnih.gov

Chromatographic Methods for Purification and Purity Assessment (e.g., TLC, HPLC, UPLC)

Chromatographic methods are indispensable for the purification and purity analysis of N-Benzyloxy-2-(1H-indol-3-YL)-acetamide.

Thin-Layer Chromatography (TLC) is a quick and effective method used to monitor the progress of chemical reactions and to determine the optimal solvent system for column chromatography. semanticscholar.org The purity of a sample can be qualitatively assessed by the presence of a single spot after visualization under UV light or with a staining agent.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are high-resolution techniques used for the final purity assessment of the compound. A pure sample will ideally show a single, sharp, and symmetrical peak in the chromatogram. The retention time (Rt) is a characteristic property of the compound under specific conditions (e.g., column type, mobile phase composition, and flow rate). The area of the peak is directly proportional to the concentration, allowing for a quantitative determination of purity, which is often required to be above 95% for research applications. semanticscholar.orgnih.govphcogres.com

Table 4. Chromatographic Methods and Their Applications

| Technique | Primary Application | Key Parameter |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Reaction monitoring, qualitative purity check | Retention Factor (Rf) |

| Column Chromatography | Preparative purification | Separation based on polarity |

| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis, separation | Retention Time (Rt), Peak Area (%) |

| Ultra-Performance Liquid Chromatography (UPLC) | High-throughput quantitative purity analysis | Retention Time (Rt), Peak Area (%) |

Research on Derivatives and Analogues of N Benzyloxy 2 1h Indol 3 Yl Acetamide

Design Principles for Novel Indole-Acetamide Analogues with Enhanced Bioactivity

The design of new indole-acetamide analogues is often guided by established medicinal chemistry principles, including structural hybridization, conformational constraint, and the modification of known bioactive molecules. A key strategy involves the replacement of certain moieties within the parent structure to improve interaction with biological targets.

One notable design principle is the strategic substitution on the acetamide (B32628) and indole (B1671886) portions of the molecule. For instance, in the development of novel inhibitors for the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), researchers have explored replacing the N-phenyl-acetamide group with N-benzyl-acetamide. This modification was found to increase the inhibitory potency of the compounds. nih.gov This suggests that the spatial arrangement and electronic properties of the benzyl (B1604629) group are more favorable for binding to the target enzyme compared to the phenyl group.

Another important design consideration is the introduction of a "benzyloxy" pharmacophore. The benzyloxy group is a recognized motif in several biologically active compounds. Its incorporation into various molecular frameworks has been shown to be advantageous for achieving desired biological effects. nih.gov For example, the presence of a benzyloxy group linked to an aryl or heteroaryl ring has been implicated in the selective inhibition of monoamine oxidase B (MAO-B). nih.gov This principle underscores the potential of retaining the benzyloxy group from the parent compound while modifying other parts of the molecule to enhance a specific bioactivity.

Furthermore, a hybrid drug design approach has been successfully employed. This involves combining the indole-acetamide core with other pharmacologically active structures. For example, indolyl oxoacetamide-quinazolinone hybrid analogues have been designed and synthesized as potential pancreatic lipase (B570770) inhibitors, demonstrating that combining structural features from different active molecules can lead to novel compounds with significant bioactivity.

Synthesis and Preclinical Biological Evaluation of Substituted Analogues

The synthesis of substituted indole-acetamide analogues typically involves multi-step reaction sequences. A common synthetic route starts with indole-3-acetic acid, which is then coupled with various substituted amines or anilines. For instance, the synthesis of a series of 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides was achieved by first substituting ethyl acetate-2-sodium thiosulfate (B1220275) with an indole, followed by hydrolysis and subsequent coupling with a range of benzylamines. nih.gov

Similarly, N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized based on the known inhibitory effects of combretastatin (B1194345) A-4 (CA-4) analogues and indoles on tubulin polymerization. rsc.org These synthetic efforts have yielded a variety of substituted analogues that have been subjected to preclinical biological evaluation against different targets.

The biological activities of these derivatives are diverse, ranging from antiviral to anticancer and antibacterial effects. The following tables summarize the preclinical biological evaluation of some representative indole-acetamide analogues.

| Compound | IC50 (μM) |

|---|---|

| 6b2 | 3.35 ± 0.21 |

| 6b5 | 4.55 ± 0.2 |

| 6c9 | 1.65 ± 0.05 |

| 6d2 | 3.76 ± 0.79 |

| 6d5 | 1.11 ± 0.05 |

| Remdesivir (Control) | 1.19 ± 0.36 |

| Compound | HeLa IC50 (μM) | MCF-7 IC50 (μM) | HT-29 IC50 (μM) |

|---|---|---|---|

| 7d | 0.52 | 0.34 | 0.86 |

| Compound | MIC (μg/mL) |

|---|---|

| 3k (2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one) | 0.98 |

These preclinical findings highlight the potential of substituted indole-acetamide analogues as promising leads for the development of new drugs. For instance, compound 6d5 showed potent inhibition of SARS-CoV-2 RdRp, comparable to the control drug remdesivir. nih.gov Compound 7d exhibited significant antiproliferative activity against several cancer cell lines, suggesting its potential as a tubulin polymerization inhibitor. rsc.org Furthermore, the quinazolinone derivative 3k displayed strong antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Pharmacophore Elucidation from Comparative Studies of Derivatives

Pharmacophore modeling is a crucial step in understanding the key structural features required for the biological activity of a series of compounds. For indole-acetamide derivatives, comparative studies have helped to elucidate the essential pharmacophoric elements.

A key feature that has emerged from these studies is the importance of the benzyloxy group. The "benzyloxy" motif, present in the parent compound N-Benzyloxy-2-(1H-indol-3-YL)-acetamide, is recognized as a significant pharmacophore in various contexts. For example, research on monoamine oxidase B (MAO-B) inhibitors has highlighted the role of a benzyloxy group linked to an aryl or heteroaryl ring in conferring potency and selectivity. nih.gov This suggests that for certain biological targets, the benzyloxy moiety of the parent compound is a critical component of the pharmacophore.

Furthermore, studies on 2-((1H-indol-3-yl)thio)-N-benzyl-acetamide derivatives as SARS-CoV-2 RdRp inhibitors have revealed the importance of the benzyl group in the N-acetamide portion of the molecule. Replacing a phenyl ring with a benzyl ring at this position led to an increase in inhibitory activity, indicating that the flexibility and conformational possibilities of the benzyl group are important for optimal interaction with the enzyme's binding site. nih.gov

Molecular docking studies have further refined the understanding of the pharmacophore. For the SARS-CoV-2 RdRp inhibitors, docking analyses showed that the compounds bind to the active site of the enzyme, and the calculated binding energies correlate with their inhibitory activities. nih.gov These computational studies help to visualize the interactions between the ligand and the protein, providing a structural basis for the observed biological data and guiding the design of new, more potent analogues.

Development of Structure-Activity and -Selectivity Relationships for Specific Biological Targets

The systematic modification of the indole-acetamide scaffold has allowed for the development of detailed structure-activity relationships (SAR) for various biological targets. SAR studies are essential for optimizing lead compounds and improving their potency and selectivity.

For the 2-((1H-indol-3-yl)thio)-N-benzyl-acetamide series of SARS-CoV-2 RdRp inhibitors, a clear SAR has been established. The nature and position of substituents on the benzylamine (B48309) ring were found to significantly influence the inhibitory activity. These findings allow for the rational design of more potent inhibitors by placing specific functional groups at optimal positions on the benzyl ring to enhance binding to the RdRp enzyme. nih.gov

In the case of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as tubulin polymerization inhibitors, the SAR studies revealed that the presence of the 3,4,5-trimethoxyphenyl group, a feature of the potent anticancer agent combretastatin A-4, is crucial for activity. rsc.org The nature of the heterocyclic ring attached to the acetamide nitrogen also plays a role in determining the antiproliferative potency. For instance, compound 7d, which incorporates a specific triazole moiety, was found to be the most potent in the series against the tested cancer cell lines. rsc.org Mechanistic studies further showed that this compound arrests the cell cycle in the G2/M phase and induces apoptosis, consistent with its action as a tubulin polymerization inhibitor. rsc.org

The development of structure-selectivity relationships (SSR) is also a critical aspect of drug design, aiming to minimize off-target effects. While the available research on N-Benzyloxy-2-(1H-indol-3-YL)-acetamide derivatives primarily focuses on SAR, the diverse biological activities observed for different analogues suggest that selectivity can be engineered into the indole-acetamide scaffold. For example, the benzyloxy group has been associated with selectivity for MAO-B, indicating that this feature could be exploited to design selective inhibitors. nih.gov Further research is needed to systematically investigate the structural determinants of selectivity for various biological targets.

Future Research Directions and Therapeutic Potential of N Benzyloxy 2 1h Indol 3 Yl Acetamide Preclinical Perspective

Elucidation of Novel Biological Targets for Indole-Acetamide Scaffolds

The indole-acetamide scaffold is known to interact with a diverse range of biological targets, suggesting that N-Benzyloxy-2-(1H-indol-3-YL)-acetamide could be investigated for similar activities. Research has identified several key targets for various indole-acetamide derivatives:

Antiviral Targets: Certain 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides act as inhibitors of the RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of RNA viruses like SARS-CoV-2. nih.gov Other derivatives containing a 1,3,4-oxadiazole (B1194373) moiety have been found to inhibit HIV-1 Tat-mediated transcription, a process essential for viral replication. nih.gov

Antimalarial Targets: In the context of malaria, N-acetamide indoles have been identified as inhibitors of PfATP4, a crucial ion pump in Plasmodium falciparum. acs.org

Anticancer Targets: The indole (B1671886) scaffold is a cornerstone of many anticancer agents. nih.gov Derivatives have been shown to inhibit tubulin polymerization, a key process in cell division, and target enzymes like Lysine-Specific Demethylase 1 (LSD1), which is implicated in cancer through the regulation of gene expression. nih.gov

Anti-inflammatory Targets: The well-known nonsteroidal anti-inflammatory drug (NSAID) Indomethacin, an indole derivative, functions by inhibiting cyclooxygenase (COX) enzymes.

Metabolic Disease Targets: For diabetes, indole-3-acetamide (B105759) derivatives have shown potential by inhibiting the α-amylase enzyme, which is involved in carbohydrate digestion. nih.govacs.org

Neurological Targets: The structural versatility of indole derivatives allows them to act as ligands for various central nervous system receptors, including serotonin (B10506) receptors like 5-HT₆R, which are targets for cognitive disorders. nih.gov

Given this precedent, future research on N-Benzyloxy-2-(1H-indol-3-YL)-acetamide could involve broad-panel screening to identify its specific biological targets, potentially uncovering novel mechanisms of action.

Preclinical Efficacy Studies in Relevant Disease Models (e.g., Cancer, Viral Infections, Neurological Disorders)

Based on the known activities of the indole-acetamide class, N-Benzyloxy-2-(1H-indol-3-YL)-acetamide warrants preclinical evaluation in several key disease models.

Cancer: Indole derivatives have demonstrated significant anticancer potential. researchgate.net For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were tested for their antiproliferative effects. One compound, 7d , showed potent activity against multiple cancer cell lines, induced apoptosis, and arrested the cell cycle in the G2/M phase by inhibiting tubulin polymerization. rsc.org Another study found that an indole-thiophene complex, 6a , exhibited nanomolar inhibitory concentrations against various cancer cell lines. nih.gov

Table 1: Preclinical Anticancer Activity of Indole-Acetamide Analogues

| Compound | Cancer Cell Line | Activity (IC₅₀) | Mechanism of Action | Reference |

|---|---|---|---|---|

| Compound 7d | HeLa (Cervical Cancer) | 0.52 μM | Tubulin Polymerization Inhibition | rsc.org |

| Compound 7d | MCF-7 (Breast Cancer) | 0.34 μM | Tubulin Polymerization Inhibition | rsc.org |

| Compound 7d | HT-29 (Colon Cancer) | 0.86 μM | Tubulin Polymerization Inhibition | rsc.org |

| Compound 6a | HT29 (Colon Cancer) | Nanomolar Range | Cytotoxic | nih.gov |

| Compound 6b | HepG2 (Liver Cancer) | Nanomolar Range | Cytotoxic | nih.gov |

Viral Infections: The indole-acetamide scaffold has yielded promising antiviral candidates. In studies against SARS-CoV-2, several 2-((indol-3-yl)thio)-N-benzyl-acetamide derivatives were identified as potent inhibitors of the viral RdRp enzyme, with activity comparable to the control drug remdesivir. nih.gov Similarly, in HIV research, acetamide (B32628) derivatives of 5-indole-1,3,4-oxadiazol-2-thiol demonstrated potent inhibition of HIV-1 infectivity by targeting Tat-mediated transcription. nih.govasm.org

Table 2: Preclinical Antiviral Activity of Indole-Acetamide Analogues

| Compound | Virus | Activity (IC₅₀/EC₅₀) | Target | Reference |

|---|---|---|---|---|

| Compound 6c9 | SARS-CoV-2 | IC₅₀: 1.65 μM | RdRp | nih.gov |

| Compound 6d5 | SARS-CoV-2 | IC₅₀: 1.11 μM | RdRp | nih.gov |